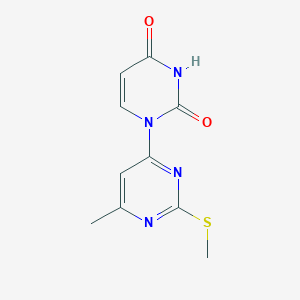
5-methyl-1-(4-methylphenyl)-4-(2-pyrazinylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-1-(4-methylphenyl)-4-(2-pyrazinylcarbonyl)-2-piperazinone often involves multi-step reactions, including condensation, cycloaddition, and Mannich reactions. A notable example includes the synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, indicating the complexity and the synthetic routes that could potentially apply to our compound of interest (Mekky et al., 2020).
Molecular Structure Analysis
Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through X-ray crystallography, Hirshfeld, and DFT calculations provide insights into the intermolecular interactions and electronic properties of complex molecules. Such detailed structural analysis is crucial for understanding the behavior and reactivity of the compound (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical behavior of related compounds includes reactions with amines, formaldehyde, and acrylonitrile, leading to various products like N-Mannich bases and cyanoethylated products. These reactions highlight the versatility and reactivity of the piperazine and pyrazine moieties in synthetic chemistry (Mustafa et al., 1964).
Physical Properties Analysis
The analysis of physical properties such as crystal structure and conformation is essential for understanding the stability and solubility of the compound. For instance, the study of the title compound 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one revealed its chair conformation and intramolecular hydrogen bonds, providing valuable insights into its physical characteristics (Köysal et al., 2004).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity with different reagents and the formation of derivatives, is crucial for understanding the functionality and potential applications of the compound. The synthesis and characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provide an example of how structural features influence chemical behavior and potential applications (Zhang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Efficacies
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds exhibited more effective biofilm inhibition activities compared to the reference drug Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines led to compounds exhibiting good to moderate antimicrobial activities. This study underscores the importance of structural modifications in enhancing the antimicrobial properties of these compounds (Bektaş et al., 2010).
Anticonvulsant and Antimicrobial Evaluation
A study on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives evaluated their potential anticonvulsant activity. The findings suggest some derivatives, notably featuring piperazine components, displayed significant anticonvulsant and antimicrobial activities, indicating their therapeutic potential in neurology and infectious diseases (Aytemi̇r, Çalış, & Özalp, 2004).
Herbicide Potential
The synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives demonstrated significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. These compounds' ability to inhibit essential plant growth enzymes suggests their potential application as herbicides in agricultural practices (Li et al., 2008).
Eigenschaften
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-(pyrazine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-3-5-14(6-4-12)21-10-13(2)20(11-16(21)22)17(23)15-9-18-7-8-19-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZZKQVORMDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NC=CN=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)


![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)
